4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-[4-(benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c22-16-18-8-6-17(7-9-18)10-11-21(24)23-14-12-20(13-15-23)27(25,26)19-4-2-1-3-5-19/h1-9,20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZJZTLMAIPOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Propyl Chain: The propyl chain is added through a nucleophilic substitution reaction, often using a halogenated propyl derivative.
Formation of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the piperidine ring and the phenylsulfonyl group suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their activity against various diseases. The nitrile group is known to enhance the binding affinity of molecules to certain enzymes and receptors, making it a valuable moiety in drug discovery.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring could mimic natural substrates of certain enzymes, while the phenylsulfonyl group could enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile and related compounds:
Key Observations:
Synthetic Efficiency : Compound 3k demonstrates higher synthetic yield (84%) under similar reaction scales, suggesting that pyridinyl substitution may offer better stability or reactivity than sulfonyl groups in analogous protocols .
Structural Complexity : Compound 12 () incorporates a trifluoromethyl benzyl group and fused pyrimidine ring, increasing molecular weight and complexity but with uncharacterized biological activity.
Biological Activity
4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a piperidine ring, a phenylsulfonyl group, and a benzonitrile moiety. Its molecular formula is , and it has a molecular weight of 372.48 g/mol. The presence of the piperidine ring suggests possible interactions with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can disrupt tumor growth.
- Receptor Modulation : Given the structural similarity to known receptor ligands, this compound may act as an agonist or antagonist at specific receptors involved in pain and inflammation pathways.
Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
Antiviral Activity
In vitro studies have also assessed the compound's antiviral properties. It demonstrated moderate activity against HIV-1 with an EC50 value of 25 µM, indicating potential as an antiviral agent.
| Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|
| HIV-1 | 25 | >4 |
| HCV | 30 | >3 |
Case Studies
- Study on Anticancer Properties : A recent investigation focused on the compound's impact on apoptosis in cancer cells. The study utilized flow cytometry to measure cell death rates, revealing that treatment with the compound led to a significant increase in apoptotic cells compared to control groups.
- Antiviral Screening : Another study explored the compound's effectiveness against HIV-1. The researchers found that it inhibited viral replication in a dose-dependent manner, suggesting its potential role in developing new antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
